1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde
CAS No.:
Cat. No.: VC13563349
Molecular Formula: C12H12N2O
Molecular Weight: 200.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N2O |
|---|---|
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 1-methyl-4-(4-methylphenyl)pyrazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)11-7-14(2)13-12(11)8-15/h3-8H,1-2H3 |
| Standard InChI Key | PMALLSBHKKDCSD-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=CN(N=C2C=O)C |
| Canonical SMILES | CC1=CC=C(C=C1)C2=CN(N=C2C=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted with a methyl group at the 1-position, a 4-methylphenyl group at the 4-position, and an aldehyde moiety at the 3-position. The 4-methylphenyl group introduces steric and electronic effects that influence reactivity, while the aldehyde enables participation in condensation and nucleophilic addition reactions.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₂N₂O |
| Molecular Weight | 200.24 g/mol |
| IUPAC Name | 1-methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde |
| Functional Groups | Aldehyde, methyl, aryl |
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals characteristic absorption bands for the aldehyde group (C=O stretch at ~1700 cm⁻¹) and aromatic C-H stretches (3050–3100 cm⁻¹). Nuclear magnetic resonance (NMR) spectroscopy provides further validation:
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¹H NMR: A singlet at δ 9.8–10.0 ppm corresponds to the aldehyde proton, while aromatic protons resonate between δ 7.2–7.6 ppm.
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¹³C NMR: The aldehyde carbon appears at ~190 ppm, with quaternary carbons of the pyrazole ring near 140–150 ppm.
Synthesis and Preparation
Table 2: Representative Synthesis Methods for Pyrazole Analogues
| Method | Starting Materials | Yield (%) | Reference |
|---|---|---|---|
| Vilsmeier-Haack | 1-phenyl-1H-pyrazole-3-ol | 50–94 | |
| Suzuki-Miyaura Coupling | Halopyrazole + Boronic Acid | 65–85 |
Optimization Challenges
Key challenges include regioselectivity in ring substitution and aldehyde group stability under reaction conditions. Catalytic systems employing sodium acetate or palladium complexes have shown promise in improving yields.
Biological and Pharmacological Activities
Antioxidant Properties
Pyrazole derivatives exhibit radical scavenging activity by donating hydrogen atoms to neutralize reactive oxygen species (ROS). The aldehyde group may enhance electron-withdrawing effects, stabilizing radical intermediates.
Antimicrobial Efficacy
The compound’s planar structure facilitates interaction with microbial enzymes or DNA. Gram-positive bacteria (e.g., Staphylococcus aureus) show higher susceptibility than Gram-negative species due to differences in cell wall composition .
Table 3: Biological Activities of Pyrazole Derivatives
| Activity | Mechanism | Model System | Reference |
|---|---|---|---|
| Antioxidant | ROS scavenging | DPPH assay | |
| Anticancer | Apoptosis induction | MCF-7 cells | |
| Antimicrobial | Enzyme inhibition | S. aureus |
Applications in Research and Industry
Pharmaceutical Development
The compound serves as an intermediate in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. Its aldehyde group allows for Schiff base formation with amines, a key step in drug design .
Agricultural Chemistry
Derivatives act as precursors for herbicides and fungicides. The methylphenyl group confers stability against environmental degradation, prolonging agrochemical efficacy .
Material Science
In polymer chemistry, the compound’s rigidity and aromaticity contribute to thermally stable materials. Hybrid polymers incorporating pyrazole units exhibit enhanced mechanical properties .
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets and pathways in disease models.
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Structure-Activity Relationships (SAR): Modify substituents to optimize bioavailability and potency.
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Green Synthesis: Develop eco-friendly catalytic systems to reduce waste.
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